1-Decanamine, N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decanamine, N,N-diethyl-: is an organic compound belonging to the class of amines. It is characterized by a long carbon chain (decanamine) with two ethyl groups attached to the nitrogen atom. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decanamine, N,N-diethyl- can be synthesized through the alkylation of decylamine with diethyl sulfate or diethyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acidic by-products.
Industrial Production Methods: In industrial settings, the production of 1-Decanamine, N,N-diethyl- often involves the continuous flow process where decylamine is reacted with diethyl sulfate in a controlled environment to ensure high yield and purity. The reaction is followed by purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Decanamine, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used.
Major Products Formed:
Oxidation: Formation of decanamide or decanenitrile.
Reduction: Formation of decylamine.
Substitution: Formation of various substituted amines depending on the substituent used.
Scientific Research Applications
1-Decanamine, N,N-diethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants, lubricants, and other specialty chemicals.
Biology: Employed in the study of membrane proteins and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of corrosion inhibitors, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-Decanamine, N,N-diethyl- involves its interaction with various molecular targets. In biochemical systems, it can interact with membrane proteins, altering their function and activity. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The ethyl groups attached to the nitrogen atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 1-Decanamine, N,N-dimethyl-
- 1-Decanamine, N,N-diisopropyl-
- 1-Decanamine, N,N-dibutyl-
Comparison: 1-Decanamine, N,N-diethyl- is unique due to its specific alkyl groups attached to the nitrogen atom. Compared to 1-Decanamine, N,N-dimethyl-, it has longer ethyl groups, which can influence its solubility and reactivity. Compared to 1-Decanamine, N,N-diisopropyl- and 1-Decanamine, N,N-dibutyl-, it has different steric and electronic properties, affecting its interaction with other molecules and its overall chemical behavior.
Properties
CAS No. |
6308-94-7 |
---|---|
Molecular Formula |
C14H31N |
Molecular Weight |
213.40 g/mol |
IUPAC Name |
N,N-diethyldecan-1-amine |
InChI |
InChI=1S/C14H31N/c1-4-7-8-9-10-11-12-13-14-15(5-2)6-3/h4-14H2,1-3H3 |
InChI Key |
UFFQZCPLBHYOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.